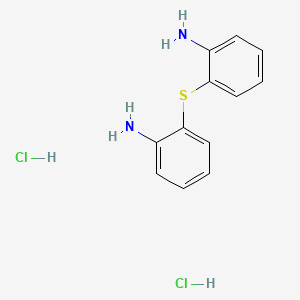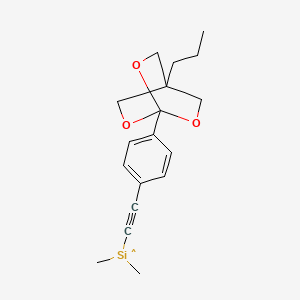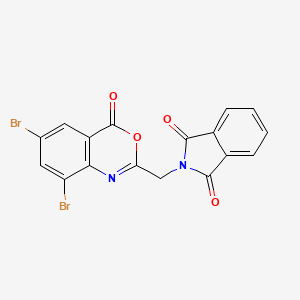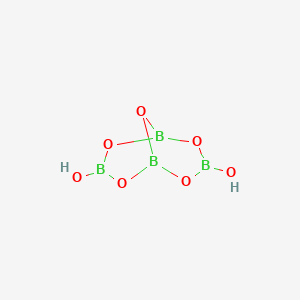
2,2'-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is a complex organogermanium compound It is known for its unique chemical structure, which includes germanium atoms, making it a subject of interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride typically involves the reaction of germanium-based precursors with organic compounds. One common method involves the use of rare-earth triflate catalysts for the ring-opening polymerization of 1,3-dioxolane . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction could produce germanium hydrides.
科学的研究の応用
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and ring-opening reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride involves its interaction with molecular targets and pathways within cells. The germanium atoms in the compound can interact with biological molecules, potentially leading to the modulation of cellular processes. This interaction may involve the inhibition of specific enzymes or the activation of signaling pathways.
類似化合物との比較
Similar Compounds
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropanoate
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropionic acid
Uniqueness
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is unique due to its specific chemical structure, which includes both germanium and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
124187-05-9 |
|---|---|
分子式 |
C6H18Cl2Ge2N2O3S2 |
分子量 |
446.5 g/mol |
IUPAC名 |
2-[[1-aminopropan-2-ylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16Ge2N2O3S2.2ClH/c1-5(3-9)14-7(11)13-8(12)15-6(2)4-10;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
InChIキー |
MKAOSKWBGMYFNX-UHFFFAOYSA-N |
正規SMILES |
CC(CN)S[Ge](=O)O[Ge](=O)SC(C)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





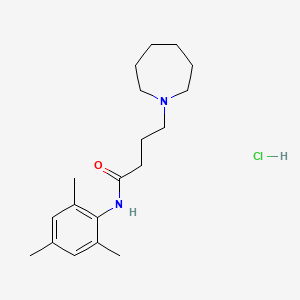

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
